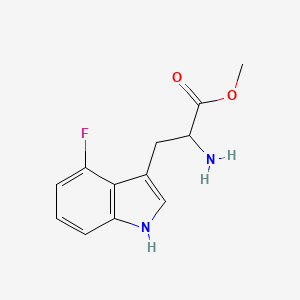

methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate

CAS No.: 1313033-01-0

Cat. No.: VC8229235

Molecular Formula: C12H13FN2O2

Molecular Weight: 236.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313033-01-0 |

|---|---|

| Molecular Formula | C12H13FN2O2 |

| Molecular Weight | 236.24 g/mol |

| IUPAC Name | methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate |

| Standard InChI | InChI=1S/C12H13FN2O2/c1-17-12(16)9(14)5-7-6-15-10-4-2-3-8(13)11(7)10/h2-4,6,9,15H,5,14H2,1H3 |

| Standard InChI Key | ZIYNPXVEKXATPA-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CC1=CNC2=C1C(=CC=C2)F)N |

| Canonical SMILES | COC(=O)C(CC1=CNC2=C1C(=CC=C2)F)N |

Introduction

Synthesis Pathway

The synthesis of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate typically involves:

-

Starting Materials:

-

A precursor indole derivative substituted with fluorine at position 4.

-

A protected amino acid or amino ester reagent.

-

-

Reaction Steps:

-

Coupling the indole derivative with the amino acid backbone using activating agents like carbodiimides.

-

Methylation of the carboxylic acid group to form the ester.

-

Purification via recrystallization or chromatography to isolate the final product.

-

This process ensures the preservation of sensitive functional groups, such as the amino and indole moieties.

Potential Pharmacological Activity

The indole scaffold is well-known for its biological activity, including roles in neurotransmission, anticancer activity, and enzyme inhibition. Substituting the indole ring with fluorine can enhance binding affinity to biological targets due to increased lipophilicity and metabolic stability.

Drug Discovery Applications

Methyl esters of amino acids are often used as intermediates in drug synthesis. This compound may serve as a precursor for:

-

Development of kinase inhibitors.

-

Synthesis of serotonin receptor modulators.

Structural Optimization

The presence of the fluorine atom at position 4 allows for fine-tuning of electronic properties, which may improve interactions with biological targets.

Analytical Characterization

To confirm the identity and purity of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, several analytical techniques are employed:

| Technique | Key Findings |

|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Characteristic peaks for the indole ring protons (~6–8 ppm) and methyl ester (~3.7 ppm). |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 236 (for non-ionized form). |

| Infrared Spectroscopy (IR) | Peaks corresponding to -NH2 (~3300 cm⁻¹), C=O (~1730 cm⁻¹), and aromatic C-H (~3050 cm⁻¹). |

These methods ensure accurate structural elucidation and quality control.

Limitations:

-

The compound's stability under physiological conditions requires further investigation.

-

Limited data on its pharmacokinetics and toxicity profiles restrict its immediate application in drug development.

Future Directions:

-

Conducting in vitro assays to evaluate anticancer or antimicrobial activities.

-

Exploring derivatives with substitutions on the indole ring or modifications to the ester group for enhanced activity.

-

Investigating its role as a ligand in protein-ligand interaction studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume